molecular formula C16H15N3O2S B12214316 2,3-dimethyl-N'-(thiophen-2-ylcarbonyl)-1H-indole-5-carbohydrazide

2,3-dimethyl-N'-(thiophen-2-ylcarbonyl)-1H-indole-5-carbohydrazide

Cat. No.: B12214316
M. Wt: 313.4 g/mol
InChI Key: FTCZARNDOONJTR-UHFFFAOYSA-N
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Description

2,3-dimethyl-N’-(thiophen-2-ylcarbonyl)-1H-indole-5-carbohydrazide is a complex organic compound that features a unique structure combining an indole core with a thiophene ring and a carbohydrazide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-N’-(thiophen-2-ylcarbonyl)-1H-indole-5-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the thiophene ring and the carbohydrazide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions and the use of efficient catalysts are essential to achieve high yields and purity. The scalability of the synthesis process is a key factor in its industrial application.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethyl-N’-(thiophen-2-ylcarbonyl)-1H-indole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its properties.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

2,3-dimethyl-N’-(thiophen-2-ylcarbonyl)-1H-indole-5-carbohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: The compound’s potential biological activity could be harnessed for therapeutic purposes.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2,3-dimethyl-N’-(thiophen-2-ylcarbonyl)-1H-indole-5-carbohydrazide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives and thiophene-containing molecules. Examples include:

Uniqueness

What sets 2,3-dimethyl-N’-(thiophen-2-ylcarbonyl)-1H-indole-5-carbohydrazide apart is its unique combination of an indole core, a thiophene ring, and a carbohydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

2,3-dimethyl-N'-(thiophene-2-carbonyl)-1H-indole-5-carbohydrazide

InChI

InChI=1S/C16H15N3O2S/c1-9-10(2)17-13-6-5-11(8-12(9)13)15(20)18-19-16(21)14-4-3-7-22-14/h3-8,17H,1-2H3,(H,18,20)(H,19,21)

InChI Key

FTCZARNDOONJTR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)C(=O)NNC(=O)C3=CC=CS3)C

Origin of Product

United States

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